Adu-S100 游离酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ADU-S100,也称为 MIW815,是一种合成环状二核苷酸激动剂,可激活干扰素基因刺激途径。该化合物因其在癌症免疫治疗中的潜力而受到广泛关注。 它激活干扰素基因刺激途径,导致 I 型干扰素和其他细胞因子的产生,这些因子在针对癌细胞的免疫反应中起着至关重要的作用 .

科学研究应用

ADU-S100 具有广泛的科学研究应用,包括:

化学: 它被用作模型化合物来研究环状二核苷酸的性质和反应。

生物学: 它被用来研究干扰素基因刺激途径在免疫反应中的作用。

作用机制

ADU-S100 通过激活干扰素基因刺激途径来发挥作用。该途径在环状 GMP-AMP 合成酶与胞质 DNA 结合并合成次级信使环状 GMP-AMP 时被触发。 环状 GMP-AMP 然后激活干扰素基因刺激剂,导致激酶 TBK1 和 IRF3 的激活,从而诱导干扰素和其他细胞因子的产生 。 这导致了针对癌细胞的强劲且持久的抗原特异性 T 细胞介导的免疫反应 .

生化分析

Biochemical Properties

Adu-S100 free acid interacts with the STING pathway, a critical component of the innate immune response . It has a higher affinity for STING than c-di-AMP due to the presence of a 2’-5’, 3’-5’ mixed linkage, as found in endogenous human CDNs produced by cGAS (cyclic GMP-AMP synthase) . It activates all known human STING alleles as well as murine STING .

Cellular Effects

Adu-S100 free acid has been shown to have significant effects on various types of cells and cellular processes . It induces the production of type I interferons (IFNs) following its recognition by the endoplasmic reticulum-resident receptor STING . This leads to a robust and durable antigen-specific T-cell mediated immune response against cancer cells . In addition, it has been found to induce severe cell death within six days of intratumoral administration .

Molecular Mechanism

The molecular mechanism of Adu-S100 free acid involves its interaction with the STING pathway . Upon binding to STING, it leads to the activation of kinases TBK1 and IRF3 that induce interferon production . This results in the activation of a host type I interferon response, leading to a robust and durable antigen-specific T-cell mediated immune response against cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Adu-S100 free acid has been observed to degrade over time. It readily undergoes a monoexponential decline in serum with a half-life of 2.8 hours. Over 90% of the drug was degraded within 12 hours, and it became undetectable by 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of Adu-S100 free acid vary with different dosages . For instance, in mice bearing dual flank 4T1 mammary carcinoma tumors resistant to anti-PD-1 treatment, adding a single dose of Adu-S100 with anti-PD-1 induced eradication of both injected and noninjected tumors, leading to near-complete responses .

Metabolic Pathways

Adu-S100 free acid is involved in the STING pathway, a critical component of the innate immune response . This pathway plays a crucial role in innate immunity by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms .

Transport and Distribution

It is known that it is delivered systemically using DOTAP/cholesterol liposomes .

Subcellular Localization

The subcellular localization of Adu-S100 free acid is primarily at the endoplasmic reticulum, where it binds to the resident receptor STING . This interaction triggers a cascade of events leading to the production of type I interferons and a subsequent immune response .

准备方法

合成路线和反应条件

ADU-S100 是通过一系列涉及形成环状二核苷酸结构的化学反应合成的。 合成通常涉及使用硫代磷酸酯键来增强化合物的稳定性和亲脂性 。反应条件经过精心控制,以确保环状结构的正确形成,并防止化合物降解。

工业生产方法

在工业环境中,ADU-S100 是使用先进的化学合成技术生产的,这些技术允许大规模生产。 该工艺涉及使用高纯度试剂并精确控制反应条件,以确保最终产品的均匀性和质量 .

化学反应分析

反应类型

ADU-S100 会发生各种化学反应,包括:

氧化: 这种反应涉及向化合物中添加氧气或从化合物中去除氢气。

还原: 这种反应涉及向化合物中添加氢气或从化合物中去除氧气。

取代: 这种反应涉及用另一种官能团取代一个官能团.

常用试剂和条件

ADU-S100 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件通常得到控制,以保持化合物的稳定性并确保所需的反应结果 .

主要形成的产物

ADU-S100 反应形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可能会产生 ADU-S100 的氧化衍生物,而还原反应可能会产生还原衍生物 .

相似化合物的比较

类似化合物

环状 GMP-AMP: 这是干扰素基因刺激剂的天然配体,具有类似的免疫刺激特性。

2'3'-环状二腺苷单磷酸: 这种化合物在结构上与 ADU-S100 类似,也激活干扰素基因刺激途径.

ADU-S100 的独特性

ADU-S100 的独特性在于它能够激活所有已知的 human 和 mouse 干扰素基因刺激剂亚型。它已被证明可以有效地诱导细胞因子和趋化因子的表达,从而导致强烈的免疫反应。 此外,ADU-S100 中硫代磷酸酯键的存在增强了它的稳定性和亲脂性,使其作为治疗剂更有效 .

属性

CAS 编号 |

1638241-89-0 |

|---|---|

分子式 |

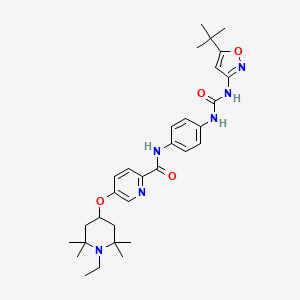

C20H24N10O10P2S2 |

分子量 |

690.5 g/mol |

IUPAC 名称 |

(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?/m1/s1 |

InChI 键 |

IZJJFUQKKZFVLH-ZILBRCNQSA-N |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O |

手性 SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |

规范 SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |

同义词 |

ML RR-S2 CDA; STING-Inducer-1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B560093.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)